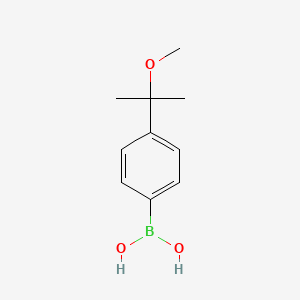
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methoxypropan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxypropan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-methoxypropan-2-ylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making the process efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (4-(2-Methoxypropan-2-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(4-(2-Methoxypropan-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-(2-Methoxypropan-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, it can form reversible covalent bonds with nucleophilic biological compounds, such as enzyme residues and nucleic acids, influencing their activity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the 2-methoxypropan-2-yl group, making it less sterically hindered and more reactive in certain conditions.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of the 2-methoxypropan-2-yl group, affecting its reactivity and applications.
4-Morpholinophenylboronic Acid: Contains a morpholine ring, which introduces different electronic and steric properties.
Uniqueness: (4-(2-Methoxypropan-2-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic properties, making it particularly useful in selective cross-coupling reactions and as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C10H15BO3 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
[4-(2-methoxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,14-3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 |
InChI Key |
FAPCZKFQKUJNHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















